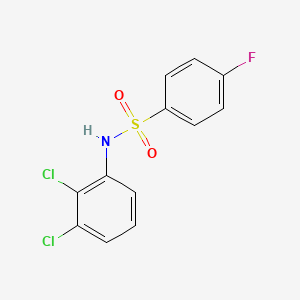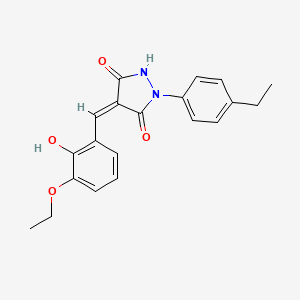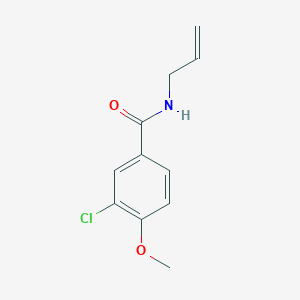
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol, also known as 5-MeO-MPM, is a novel psychoactive substance that belongs to the family of benzofuran compounds. This chemical has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can increase the viability of neurons and protect them from oxidative stress-induced damage. It has also been shown to increase the levels of BDNF in the hippocampus, which is a brain region involved in memory and learning. In vivo studies have shown that this compound can enhance cognitive function and memory retention in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol in lab experiments is its potential therapeutic applications in the field of neuroscience. Additionally, it has shown to have low toxicity and high selectivity for certain neurotransmitter receptors. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
In the future, further studies are needed to fully understand the mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol and its potential therapeutic applications in the field of neuroscience. Additionally, more research is needed to determine the long-term effects and safety of using this compound. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound will help in the development of effective therapeutic interventions for neurodegenerative diseases and cognitive disorders.
In conclusion, this compound is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. The synthesis method of this compound involves several steps, and the purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. This compound has been shown to have neuroprotective and neurotrophic effects, enhance cognitive function, and memory retention. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol involves the reaction of 5-Methoxy-2-methylbenzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The final product is obtained by the reduction of the resulting ketone with sodium borohydride. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective and neurotrophic effects, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders such as dementia and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(5-methoxy-2-methyl-1-benzofuran-3-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-16(17(18)12-6-4-3-5-7-12)14-10-13(19-2)8-9-15(14)20-11/h3-10,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZWKJCGVFORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)


![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
